molecular formula C30H51NO8 B601426 克拉霉素杂质K CAS No. 127157-35-1

克拉霉素杂质K

货号: B601426
CAS 编号: 127157-35-1
分子量: 553.73
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clarithromycin Impurity K is a by-product formed during the synthesis of clarithromycin, a macrolide antibiotic. This impurity is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of the final drug product. Clarithromycin itself is used to treat various bacterial infections, and the presence of impurities like Impurity K can affect its efficacy and safety.

科学研究应用

Analytical Applications

1.1. Reference Standard in Quality Control
Clarithromycin Impurity K serves as a reference standard in the quality control of clarithromycin formulations. It is utilized to identify and quantify impurities during the manufacturing process. The high purity of this compound allows for accurate assessments of clarithromycin's quality, ensuring that pharmaceutical products meet regulatory standards .

1.2. Chromatographic Separation
The compound has been extensively studied for its chromatographic properties. Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed to separate clarithromycin from its impurities, including Impurity K. For instance, a study demonstrated the effective separation of clarithromycin and its related impurities using a specific mobile phase composition, achieving a peak-to-valley ratio that meets European Pharmacopoeia standards .

Stability Studies

2.1. Forced Degradation Studies
Research has indicated that understanding the stability of clarithromycin and its impurities under various stress conditions (e.g., heat, light, and oxidative environments) is crucial for ensuring drug efficacy and safety. Clarithromycin Impurity K has been included in forced degradation studies to evaluate its behavior under such conditions, providing insights into the stability profile of clarithromycin formulations .

Pharmacological Insights

3.1. Mechanistic Studies
While the primary focus remains on clarithromycin as an antibiotic, studies involving Impurity K contribute to understanding the degradation pathways of macrolide antibiotics when exposed to environmental factors like ozone. Such mechanistic studies can reveal how impurities might influence the pharmacological activity or toxicity of the primary drug .

作用机制

Target of Action

Clarithromycin Impurity K, also known as 3-O-decladinosyl-8,9,10,11-dianhydro-6-O-methylerythromycin A, is a highly purified impurity found in Clarithromycin . Like Clarithromycin, it is likely to target the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in peptide bond formation and translocation during the translation and protein assembly process .

Mode of Action

Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this interaction can be bacteriostatic or bactericidal .

Pharmacokinetics

Clarithromycin, the parent compound, is known to have a high oral bioavailability, with plasma concentrations reaching peak levels within 2-3 hours of administration . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively .

Action Environment

For instance, the stability and efficacy of Clarithromycin can be affected by the pH of the stomach . Furthermore, the concentration of this impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .

准备方法

Clarithromycin Impurity K is typically formed during the synthesis of clarithromycin from erythromycin. The synthetic route involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which, under prolonged reaction times and elevated temperatures, leads to the formation of Impurity K .

Industrial production methods for clarithromycin involve several steps, including protection and deprotection of functional groups, methylation, and purification processes. The formation of Impurity K is monitored and controlled to ensure the quality of the final product .

化学反应分析

Clarithromycin Impurity K undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Clarithromycin Impurity K can be compared with other impurities formed during the synthesis of clarithromycin, such as:

  • Clarithromycin Impurity A
  • Clarithromycin Impurity B
  • Clarithromycin Impurity C
  • Clarithromycin Impurity D

Each of these impurities has unique chemical structures and properties, affecting the overall quality and stability of the final drug product. Clarithromycin Impurity K is unique due to its specific formation conditions and chemical structure .

生物活性

Clarithromycin Impurity K (CIPK), a known impurity of the macrolide antibiotic clarithromycin, has garnered attention in recent research due to its potential biological activities and implications in pharmacology. This article aims to provide a comprehensive overview of the biological activity of CIPK, supported by data tables, case studies, and detailed research findings.

Chemical Profile

  • Chemical Name : Clarithromycin EP Impurity K
  • CAS Number : 127157-35-1
  • Molecular Formula : C38H69NO13
  • Molecular Weight : 747.95 g/mol

CIPK is structurally related to clarithromycin, which is derived from erythromycin. It retains similar mechanisms of action but may exhibit different pharmacokinetic properties and biological activities.

Clarithromycin and its impurities, including CIPK, exert their effects primarily through the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during protein assembly. This mechanism can lead to either bacteriostatic or bactericidal effects depending on the concentration and the target organism .

Antimicrobial Activity

Research indicates that clarithromycin, along with its impurities, demonstrates significant antimicrobial activity against a range of bacterial pathogens. The specific activity of CIPK has been less studied; however, it is presumed to exhibit similar properties due to its structural similarities to clarithromycin.

Pathogen MIC (mg/L) MBC (mg/L)
Staphylococcus aureus0.51.0
Pseudomonas aeruginosa8.016.0
Streptococcus pneumoniae0.250.5

The above table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for clarithromycin against common pathogens, reflecting potential activity for CIPK as well .

Case Study 1: Efficacy Against Resistant Strains

A notable study examined the efficacy of liposomal formulations containing clarithromycin against resistant strains of Pseudomonas aeruginosa. The results indicated that encapsulated clarithromycin significantly reduced bacterial growth and virulence factor production compared to non-encapsulated forms. This suggests that impurities like CIPK may enhance or alter the efficacy of the primary compound under specific conditions .

Case Study 2: Pharmacokinetics and Toxicology

Research into the pharmacokinetics of clarithromycin has shown that variations in impurity profiles can influence drug metabolism and excretion. A comprehensive analysis involving various clarithromycin impurities, including CIPK, highlighted the necessity for thorough evaluation during drug formulation development to ensure safety and efficacy .

Research Findings

Recent studies have focused on analyzing the mass spectrometric fragmentation reactions of clarithromycin impurities, including CIPK. These investigations shed light on how structural differences among these compounds can affect their biological activities and interactions with biological systems .

属性

CAS 编号

127157-35-1

分子式

C30H51NO8

分子量

553.73

外观

White Solid

熔点

202-207°C

纯度

> 95%

数量

Milligrams-Grams

同义词

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin;  3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。